5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 3,4-dichloropyridine with 3-iodopyrazole in the presence of a base. This reaction is usually carried out at high temperatures and under liquid-phase conditions with a dilute solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and final product safely.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridines with different substituents, such as:
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H2Cl2IN3 |
---|---|
Molecular Weight |
313.91 g/mol |
IUPAC Name |
5,7-dichloro-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Cl2IN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
InChI Key |
CNQPAYZYBXUEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Cl)I)Cl |
Origin of Product |
United States |
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